Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride

Description

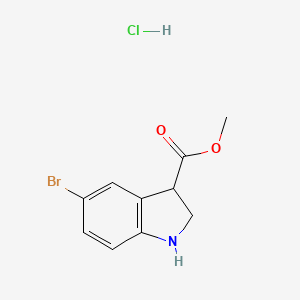

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride is a halogenated indole derivative featuring a partially saturated indole ring (2,3-dihydro-1H-indole core) with a bromine atom at position 5 and a methyl carboxylate group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9;/h2-4,8,12H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTINFUAADFXVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC2=C1C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287283-62-7 | |

| Record name | methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride typically involves the bromination of indole derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The esterification can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H8BrNO2

- Molecular Weight : 256.08 g/mol

- IUPAC Name : Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate

- CAS Number : 15861-32-2

The compound features a bromine atom at the 5-position of the indole ring, which significantly influences its reactivity and biological properties.

Medicinal Chemistry

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride has been extensively studied for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Research indicates that indole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that it inhibits the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

- Antiviral Properties : The compound has demonstrated antiviral activity against several viruses. A study highlighted that derivatives of indole compounds showed significant inactivation rates against Tobacco Mosaic Virus (TMV), suggesting modifications to the indole structure enhance antiviral efficacy.

| Compound | Concentration (mg/L) | Inactivation Rate (%) |

|---|---|---|

| 5a | 500 | >40 |

| 5b | 500 | >40 |

Synthesis of Bioactive Molecules

The compound serves as a crucial precursor in synthesizing various biologically active molecules. Its ability to undergo electrophilic substitution reactions allows for the development of new derivatives with enhanced biological activities.

Antimicrobial Activity

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride has been evaluated for its antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride was tested against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cells, where it induced apoptosis through the activation of caspase pathways.

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of this compound against influenza virus strains. The findings revealed that certain derivatives exhibited promising results in reducing viral load in infected cell cultures, further supporting their potential use in antiviral therapies.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Bromo Position : Bromine at position 5 is common in indole-based pharmaceuticals (e.g., intermediates for kinase inhibitors like Palbociclib ), where halogenation enhances binding affinity.

- Salt Form : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug development .

Physicochemical Properties

Limited data exist for the target compound, but trends from analogs suggest:

- Solubility : Hydrochloride salts generally exhibit higher water solubility than neutral forms (e.g., 5-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride ).

- Stability : Electron-withdrawing groups (e.g., carboxylate) may enhance stability under acidic conditions compared to alkyl-substituted indoles .

Biological Activity

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate; hydrochloride is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article summarizes the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Synthesis

The synthesis of methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate typically involves the bromination of 2,3-dihydroindole derivatives followed by carboxylation reactions. The structural characterization is often confirmed using techniques like NMR and mass spectrometry.

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole derivatives, including methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate. For instance:

- Mechanism of Action : Indole derivatives can induce apoptosis in cancer cells through the activation of mitochondrial pathways. Specific compounds have been shown to increase the expression of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Line Studies : In vitro studies have revealed significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and H1299. The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate | A549 | 0.3 |

| Other Indole Derivatives | H1299 | 3.4 |

Antimicrobial Activity

Indole derivatives also exhibit antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate have shown low MIC values against Gram-positive bacteria such as Staphylococcus aureus. For example, an MIC as low as 0.98 µg/mL has been reported for related compounds .

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Methyl 5-bromo derivative | S. aureus | 0.98 |

| Other Indoles | MRSA | <1 |

Neuroprotective Properties

Research has indicated that certain indole derivatives possess neuroprotective effects:

- Mechanism : These compounds may act through melatonin receptor modulation and antioxidant activity, which can protect neuronal cells from oxidative stress and apoptosis .

Case Studies

- Study on Lung Cancer : A study involving methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate demonstrated its ability to disrupt microtubule dynamics in A549 cells, leading to cell cycle arrest and apoptosis .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of related indole compounds against MRSA strains, showcasing their potential in treating resistant bacterial infections .

Q & A

Q. What are the recommended safety protocols for handling Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride in laboratory settings?

Researchers must wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation of vapors. Waste must be segregated and disposed of via certified hazardous waste services to minimize environmental contamination. These protocols align with general indole derivative handling guidelines .

Q. What synthetic routes are commonly used to prepare Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride?

A typical synthesis involves coupling reactions using copper(I) iodide (CuI) as a catalyst in PEG-400/DMF solvent systems. For example, a related indole derivative was synthesized via azide-alkyne cycloaddition, followed by extraction (ethyl acetate), column chromatography (70:30 EtOAc/hexane), and structural confirmation via H/C NMR and HRMS . Adjustments to reaction time (e.g., 12–24 hours) and temperature (room temperature to 90°C) can optimize yields.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride?

The SHELX suite (e.g., SHELXL) is critical for refining crystal structures, especially for small molecules. Key steps include:

- Data collection: High-resolution diffraction data (e.g., <1.0 Å) to resolve bromine atom positions.

- Twinning analysis: Use SHELXD to detect pseudosymmetry or twinning in challenging crystals.

- Refinement: Apply restraints for flexible moieties (e.g., the dihydroindole ring) to mitigate thermal motion artifacts . For macromolecular complexes, OLEX2 integrates SHELX tools with visualization to streamline refinement workflows .

Q. What analytical techniques validate the purity and structural integrity of this compound?

- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., bromine-induced deshielding at C5). C NMR verifies ester carbonyl signals (~170 ppm) and aromatic carbons.

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (e.g., 70:30 acetonitrile/water mobile phase).

- Mass Spectrometry : HRMS (e.g., FAB-HRMS) detects molecular ions ([M+H]) and isotopic patterns consistent with bromine (1:1 Br/Br ratio) .

Q. How do reaction conditions influence yield and byproduct formation during synthesis?

- Catalyst Loading : CuI (10–20 mol%) optimizes azide-alkyne cycloaddition efficiency, but excess catalyst may generate copper-bound byproducts.

- Solvent Choice : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates but may require vacuum distillation to remove residual DMF .

- Purification : Flash chromatography (silica gel, EtOAc/hexane) isolates the target compound from unreacted starting materials or dimeric byproducts.

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example:

Q. How do functional group modifications impact the compound’s biological activity?

Indole derivatives are studied as enzyme inhibitors or receptor modulators. For Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.